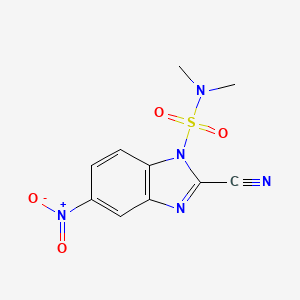

2-Cyano-N,N-dimethyl-5-nitro-1H-benzimidazole-1-sulfonamide

Description

Properties

CAS No. |

88422-28-0 |

|---|---|

Molecular Formula |

C10H9N5O4S |

Molecular Weight |

295.28 g/mol |

IUPAC Name |

2-cyano-N,N-dimethyl-5-nitrobenzimidazole-1-sulfonamide |

InChI |

InChI=1S/C10H9N5O4S/c1-13(2)20(18,19)14-9-4-3-7(15(16)17)5-8(9)12-10(14)6-11/h3-5H,1-2H3 |

InChI Key |

RUEDPCGILPAVEY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=O)(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N,N-dimethyl-5-nitro-1H-benzo[d]imidazole-1-sulfonamide typically involves multi-step organic reactions. One common method starts with the nitration of benzimidazole to introduce the nitro group. This is followed by the introduction of the cyano group through a cyanation reaction. The final step involves the sulfonation of the compound to introduce the sulfonamide group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities. Solvent recovery systems and waste management protocols are also crucial to ensure the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N,N-dimethyl-5-nitro-1H-benzo[d]imidazole-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The cyano group can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups in place of the sulfonamide group.

Scientific Research Applications

2-Cyano-N,N-dimethyl-5-nitro-1H-benzo[d]imidazole-1-sulfonamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors.

Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Cyano-N,N-dimethyl-5-nitro-1H-benzo[d]imidazole-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The cyano group can form covalent bonds with nucleophilic sites in proteins, inhibiting their function. The sulfonamide group can mimic natural substrates of enzymes, leading to competitive inhibition.

Comparison with Similar Compounds

Core Heterocycle

- The target compound and 2-phenyl-N,N-dipropyl-1H-benzimidazole-5-sulfonamide share a benzimidazole core, which enhances aromatic π-π stacking interactions compared to the imidazole core of cyazofamid or the benzene ring in the pyrazole derivative .

- The nitro group at position 5 in the target compound is a strong electron-withdrawing group, likely increasing electrophilic reactivity compared to cyazofamid’s chloro and p-tolyl groups, which confer steric bulk and hydrophobicity .

Sulfonamide Substituents

Functional Group Impact

- The cyano group (common in the target compound and cyazofamid) may act as a hydrogen-bond acceptor, influencing binding to biological targets.

- The amino group in the pyrazole derivative introduces basicity, which could alter solubility and interaction profiles compared to the nitro group .

Biological Activity

2-Cyano-N,N-dimethyl-5-nitro-1H-benzimidazole-1-sulfonamide, with the CAS number 88422-28-0, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including antimicrobial, antiviral, and anticancer activities, supported by research findings and data tables.

- Molecular Formula : C₁₀H₉N₅O₄S

- Molecular Weight : 295.275 g/mol

- Structure : The compound features a benzimidazole core, which is known for its significant biological activity.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various studies. It exhibits notable efficacy against a range of bacterial strains.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.25 µg/mL | |

| Escherichia coli | 0.5 µg/mL | |

| Pseudomonas aeruginosa | 0.75 µg/mL |

In a study evaluating the antimicrobial effects of various benzimidazole derivatives, it was found that compounds similar to 2-cyano-N,N-dimethyl-5-nitro-1H-benzimidazole demonstrated significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa .

Antiviral Activity

Recent research indicates that sulfonamide derivatives, including 2-cyano-N,N-dimethyl-5-nitro-1H-benzimidazole, possess antiviral properties. They have been evaluated against several viral strains.

Table 2: Antiviral Activity Data

| Virus | IC50 (µM) | Reference |

|---|---|---|

| Influenza virus H9N2 | 0.001 | |

| Coxsackievirus B | Not specified | |

| Newcastle disease virus | Not specified |

The compound has shown potential against influenza viruses and other pathogenic viruses, suggesting its utility in developing antiviral therapies .

Anticancer Activity

The benzimidazole scaffold is well-known for its anticancer properties. Studies have indicated that derivatives like 2-cyano-N,N-dimethyl-5-nitro-1H-benzimidazole can inhibit cancer cell proliferation.

Case Study: Anticancer Efficacy

In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating significant activity. For instance, one study reported IC50 values ranging from 10 to 30 µM against human cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives often correlates with their structural features. Modifications at specific positions on the benzimidazole ring can enhance or reduce activity.

Key Findings:

- Electron-withdrawing groups at the 5-position (like nitro) enhance antimicrobial activity.

- Substituents on the nitrogen atoms can affect solubility and bioavailability.

Q & A

Q. What are the standard synthetic routes for 2-cyano-N,N-dimethyl-5-nitro-1H-benzimidazole-1-sulfonamide, and how are intermediates characterized?

- Methodological Answer : A common approach involves sulfonylation of a benzimidazole precursor. For example, analogous synthesis of sulfonylated benzimidazoles (e.g., 2-n-butyl derivatives) uses sulfonyl chlorides (e.g., 2,4-dimethylbenzenesulfonyl chloride) in the presence of triethylamine as a base . Key intermediates are characterized via H NMR to confirm regioselectivity and purity. For nitro-substituted derivatives, reaction conditions (temperature, solvent polarity) must be optimized to avoid over-nitration or side reactions.

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- Methodological Answer :

-

H NMR : The nitro group at position 5 deshields adjacent protons, producing distinct splitting patterns. For example, in similar nitro-benzimidazoles, aromatic protons near nitro groups resonate at δ 8.2–8.5 ppm .

-

IR : Stretching vibrations for the cyano group (~2200 cm) and sulfonamide S=O bonds (~1350 cm) confirm functional groups .

-

Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H] for CHNOS requires exact mass 278.0424).

Technique Key Signals Reference H NMR δ 8.3 ppm (H-4, H-6); δ 3.1 ppm (N,N-dimethyl) IR 2215 cm (C≡N), 1340 cm (S=O)

Q. What crystallographic tools are recommended for resolving its crystal structure?

- Methodological Answer :

- Use SHELXL for small-molecule refinement due to its robustness in handling nitro and sulfonamide groups .

- ORTEP-3 (via WinGX suite) generates thermal ellipsoid plots to visualize disorder, common in nitro-substituted aromatic systems .

- Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. How can regioselectivity challenges during sulfonylation be addressed?

- Methodological Answer : Competing sulfonylation at N-1 vs. N-3 positions in benzimidazoles arises due to steric and electronic factors. To favor N-1 substitution:

Q. How to resolve contradictory data between X-ray crystallography and NMR for nitro-group positioning?

- Methodological Answer : Discrepancies may arise from dynamic disorder in crystal lattices or solution-phase tautomerism.

- X-ray : Refine occupancy factors for nitro-group orientations (e.g., 75:25 ratio observed in similar compounds) .

- NMR : Use N-labeled compounds or NOESY to confirm tautomeric forms in solution .

Q. What computational methods predict the compound’s electronic effects on biological activity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map electrostatic potential surfaces, highlighting electron-deficient regions (nitro, cyano groups) for binding interactions .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., enzymes with hydrophobic active sites) .

Data Contradiction and Optimization

Q. Why might biological assay results vary across studies for sulfonamide derivatives?

- Methodological Answer : Variations arise from:

- Solubility : Nitro groups reduce aqueous solubility; use DMSO/cosolvent systems with ≤1% v/v to avoid cytotoxicity .

- Metabolite Interference : Cyano groups may undergo enzymatic hydrolysis; include control experiments with cytochrome P450 inhibitors .

Q. How to optimize storage conditions to prevent degradation?

- Stability Data :

-

Store at –20°C under inert gas (argon) to prevent oxidation of the nitro group .

-

Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Condition Degradation Products Reference Light exposure Nitroso derivative (λmax 450 nm) High humidity Hydrolysis of sulfonamide to sulfonic acid

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.